ABT-724

Description

Propriétés

IUPAC Name |

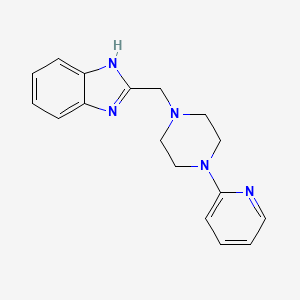

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPJGTNLZNXQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025592 | |

| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70006-24-5 | |

| Record name | 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70006-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT724 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070006245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-(2-Pyridinyl)-1-piperazinyl)methyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-724 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WV2575JWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ABT-724

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-724 is a potent and highly selective partial agonist for the dopamine (B1211576) D4 receptor. Developed initially for the potential treatment of erectile dysfunction, its specific pharmacological profile makes it a valuable tool for research into the physiological roles of the D4 receptor. This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and functional outcomes observed in preclinical studies. It includes quantitative data on its potency and efficacy, detailed experimental protocols from key studies, and visualizations of its signaling cascade and experimental workflows.

Core Mechanism of Action: Selective Dopamine D4 Receptor Agonism

The primary mechanism of action of this compound is its function as a selective partial agonist at the dopamine D4 receptor, a G-protein coupled receptor (GPCR).[1][2][3] Unlike non-selective dopamine agonists such as apomorphine, this compound demonstrates high specificity for the D4 subtype with no significant activity at dopamine D1, D2, D3, or D5 receptors.[1][2][3] This selectivity is crucial as it allows for the targeted modulation of D4-mediated pathways, thereby avoiding the side effects associated with the activation of other dopamine receptor subtypes, such as emesis or broad CNS stimulation.[1]

Upon binding, this compound activates the D4 receptor, initiating a downstream intracellular signaling cascade. In heterologous expression systems, D4 receptor activation by this compound has been shown to couple to the G-protein chimera Gqo5, leading to a measurable increase in intracellular calcium (Ca²⁺) levels.[1] This demonstrates a clear, quantifiable cellular response to receptor engagement. The physiological effects, most notably the pro-erectile response observed in animal models, are believed to originate from the activation of D4 receptors within the central nervous system, specifically in supraspinal regions like the hypothalamus.[1][2][4]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized across multiple species and receptor variants. The data below is summarized from in vitro functional and binding assays.

Table 1: In Vitro Potency (EC₅₀) and Efficacy of this compound

| Receptor Target | EC₅₀ (nM) | Efficacy (% relative to Dopamine) | Reference(s) |

|---|---|---|---|

| Human Dopamine D4 | 12.4 | 61% | [1][2][4] |

| Rat Dopamine D4 | 14.3 ± 0.6 | 70% | [1][3] |

| Ferret Dopamine D4 | 23.2 ± 1.3 | 64% |[1][3] |

Table 2: Selectivity and Off-Target Activity

| Target | Binding Affinity / Activity | Reference(s) |

|---|---|---|

| Dopamine D1, D2, D3, D5 Receptors | No effect / No binding affinity | [1][2][3] |

| >70 Other Receptors/Channels | No significant binding affinity up to 10 µM |[3] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to the dopamine D4 receptor, as demonstrated in functional assays.

This diagram outlines the workflow for the in vivo experiments conducted in rats to assess the pro-erectile effects of this compound.

Key Experimental Protocols

To determine the potency and efficacy of this compound, a Fluorometric Imaging Plate Reader (FLIPR) assay was used to measure intracellular calcium mobilization.[1]

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the cloned rat or ferret dopamine D4 receptor, along with a co-expressed G-protein chimera, Gqo5.[1]

-

Reagents:

-

Fluo-4 AM: A calcium-sensitive fluorescent dye.

-

Agonist: this compound at various concentrations.

-

Antagonists: Haloperidol and clozapine for blockade experiments.[1]

-

-

Procedure:

-

Cells are seeded into microplates and cultured.

-

Cells are loaded with Fluo-4 AM dye, which fluoresces upon binding to free Ca²⁺.

-

A baseline fluorescence reading is established using the FLIPR instrument.

-

This compound (or other compounds) is added to the wells, and the instrument records the dynamic changes in intracellular Ca²⁺ by measuring fluorescence intensity over time.[1]

-

For antagonist studies, cells are pre-incubated with antagonists before the addition of this compound.

-

-

Data Analysis: The increase in fluorescence corresponds to the level of receptor activation. Dose-response curves are generated to calculate EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and efficacy values.

This behavioral model was used to assess the primary physiological effect of this compound.[1][5]

-

Animal Model: Male adult Wistar rats (approx. 300g body weight).[1]

-

Drug Administration:

-

Agonist (this compound): Administered via subcutaneous (s.c.) injection in the neck area. For site-of-action studies, intracerebroventricular (ICV) or intrathecal infusions were performed on cannulated rats.[1][4]

-

Antagonists: Haloperidol, clozapine, or domperidone (B1670879) were administered via intraperitoneal (i.p.) injection prior to this compound challenge.[5]

-

-

Procedure:

-

Rats are placed in individual observation cages.

-

Following drug administration (vehicle or test compound), the animals are observed continuously for a 60-minute period.[5]

-

The primary endpoint is the incidence of penile erection events. The latency to the first event and the total number of events are also recorded.

-

-

Key Findings: this compound dose-dependently increased the incidence of penile erections.[1] A maximal effect of 77% incidence was observed at a dose of 0.03 µmol/kg s.c., compared to 23% in the vehicle control group.[1][5] The effect was blocked by centrally-acting antagonists (haloperidol, clozapine) but not by the peripherally-restricted antagonist domperidone, confirming a central site of action.[1][5]

To correlate drug exposure with pharmacological effects, plasma and brain concentrations of this compound were measured.

-

Procedure: Following s.c. administration of a 0.03 µmol/kg dose to rats, blood and brain tissue samples were collected at various time points.[1]

-

Analysis: Drug concentrations were quantified using an appropriate bioanalytical method (e.g., LC-MS/MS).

-

Key Findings: this compound rapidly crosses the blood-brain barrier.[1] At 5 minutes post-administration, the maximal plasma concentration reached was 5.0 ng/mL (17 nM). At 15 minutes, the brain tissue concentration was 4.9 ng/g.[1] These concentrations are consistent with the in vitro EC₅₀ required for D4 receptor activation.[1][5]

Conclusion

This compound is a highly selective dopamine D4 receptor partial agonist. Its mechanism of action is centered on the specific activation of D4 receptors, primarily in the central nervous system, which initiates G-protein-mediated signaling and leads to downstream physiological effects such as penile erection in rats. The compound's favorable preclinical profile, characterized by high potency, central activity, and a lack of significant off-target effects, underscores the potential for selective D4 agonists in therapeutics and establishes this compound as a critical research tool for elucidating the complex roles of the dopamine D4 receptor.

References

- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

ABT-724: A Technical Guide to its Dopamine D4 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-724 is a potent and highly selective agonist for the dopamine (B1211576) D4 receptor.[1][2] This technical guide provides an in-depth overview of the core principles underlying this compound's remarkable selectivity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile. This document details quantitative binding and functional data, outlines the experimental methodologies used for its characterization, and provides visual representations of key signaling pathways and experimental workflows.

Quantitative Data Presentation

The selectivity of this compound for the dopamine D4 receptor has been rigorously quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for dopamine receptor subtypes and other relevant receptors.

Table 1: Binding Affinity (Ki) of this compound for Human Dopamine D4 Receptor Variants

| Receptor Variant | Ki (nM) | Reference |

| Human D4.2 | 57.5 | [3] |

| Human D4.4 | 63.6 | [3] |

| Human D4.7 | 46.8 | [3] |

Binding affinity was determined using radioligand binding assays with [3H]-A-369508 on membrane preparations expressing the human D4 receptor variants.[3][4]

Table 2: Functional Activity (EC50) of this compound at Dopamine D4 Receptors

| Receptor Species | EC50 (nM) | Efficacy (% of Dopamine) | Reference |

| Human | 12.4 | 61% | [4][5] |

| Rat | 14.3 | 70% | [2][4] |

| Ferret | 23.2 | 64% | [2][4] |

Functional activity was determined by measuring changes in intracellular calcium levels in HEK293 cells co-expressing the respective dopamine D4 receptor and a G-protein chimera (Gqo5).[4]

Table 3: Selectivity Profile of this compound

| Receptor | Binding/Functional Activity | Concentration | Reference |

| Dopamine D1 | No effect | Up to 10 µM | [4][5] |

| Dopamine D2 | No effect | Up to 10 µM | [4][5] |

| Dopamine D3 | No effect | Up to 10 µM | [4][5] |

| Dopamine D5 | No effect | Up to 10 µM | [4][5] |

| 5-HT1A | Weak affinity (Ki = 2780 nM) | 10 µM | [2][4] |

This compound exhibits a highly selective biochemical profile, with no significant binding or functional activity at other dopamine receptor subtypes or over 70 other neurotransmitter receptors, uptake sites, and ion channels at concentrations up to 10 µM.[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor using a competitive radioligand binding assay.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor (e.g., D4.2, D4.4, or D4.7 variants).[4]

-

Radioligand: [3H]-A-369508, a selective D4 receptor agonist.[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D4-selective ligand (e.g., clozapine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the target human dopamine D4 receptor variant.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 3-20 µg per well.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

150 µL of the membrane preparation.

-

50 µL of varying concentrations of this compound (or buffer for total binding, or non-specific control).

-

50 µL of [3H]-A-369508 at a concentration near its Kd.

-

-

-

Incubation:

-

Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC50) and efficacy of this compound at the dopamine D4 receptor.

Materials:

-

Cell Line: HEK293 cells stably co-expressing the desired dopamine D4 receptor (human, rat, or ferret) and a G-protein chimera (Gqo5).[4] The Gqo5 chimera redirects the Gi/o signal to the Gq pathway, enabling measurement of intracellular calcium mobilization.

-

Test Compound: this compound.

-

Control Agonist: Dopamine.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: (e.g., FLIPR - Fluorometric Imaging Plate Reader).

Procedure:

-

Cell Culture and Plating:

-

Culture the engineered HEK293 cells to confluency.

-

Plate the cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.

-

-

Dye Loading:

-

Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Incubate the cells to allow for dye de-esterification.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Place the plate in the fluorescence plate reader to measure baseline fluorescence.

-

Add varying concentrations of this compound or dopamine to the wells.

-

Immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the response as a function of the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

-

Calculate the efficacy of this compound relative to the maximum response produced by dopamine.

-

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

Caption: Dopamine D4 receptor signaling cascade initiated by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity.

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

ABT-724: A Technical Guide on its Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-724 is a potent and highly selective dopamine (B1211576) D4 receptor agonist that has been investigated primarily for its potential therapeutic application in erectile dysfunction. This document provides a comprehensive technical overview of the publicly available pharmacological and toxicological data on this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the compound's mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and its known safety profile. While extensive research has been conducted on its pharmacological effects, particularly its pro-erectile properties, detailed public information on its comprehensive toxicology is limited. This guide summarizes the available quantitative data in structured tables, details key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound, with the chemical name 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole, is a small molecule that acts as a selective agonist at the dopamine D4 receptor.[1][2] Developed by Abbott Laboratories, its primary therapeutic target was the treatment of erectile dysfunction.[3][4] The rationale for its development was based on the hypothesis that selective activation of D4 receptors could induce penile erection without the common side effects associated with less selective dopaminergic agents, such as nausea and vomiting.[5] This guide will delve into the detailed pharmacology, limited pharmacokinetics, and the currently known toxicological aspects of this compound.

Pharmacology

Mechanism of Action

This compound is a potent partial agonist of the dopamine D4 receptor.[6][7] Its mechanism of action involves binding to and activating D4 receptors, which are G-protein coupled receptors. The activation of these receptors, particularly in the central nervous system, is believed to trigger a signaling cascade that results in penile erection.[3] The pro-erectile effect of this compound is thought to have a supraspinal site of action, as demonstrated by its efficacy following intracerebroventricular administration but not after intrathecal administration.[3]

References

- 1. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. biotoxicity.com [biotoxicity.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of ABT-724 in Elucidating Dopamine D4 Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has garnered significant interest as a therapeutic target for a range of neurological and psychiatric disorders. Its unique expression profile, primarily in the prefrontal cortex, amygdala, and hippocampus, suggests its involvement in higher cognitive functions, emotional regulation, and memory. The development of selective ligands has been crucial in dissecting the physiological and pathological roles of the D4 receptor. Among these, ABT-724 has emerged as a potent and highly selective D4 receptor agonist, providing a valuable pharmacological tool for both in vitro and in vivo investigations. This technical guide provides a comprehensive overview of the use of this compound in studying D4 receptor function, with a focus on its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Core Properties of this compound

This compound is a non-ergoline compound that exhibits high affinity and selectivity for the dopamine D4 receptor. Its pharmacological profile has been extensively characterized, demonstrating its utility as a research tool to probe D4 receptor function with minimal off-target effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity across different species and receptor subtypes.

Table 1: In Vitro Potency (EC50) of this compound at Dopamine D4 Receptors [1][2]

| Receptor Species | EC50 (nM) | Efficacy |

| Human | 12.4 | 61% (partial agonist) |

| Rat | 14.3 | 70% (partial agonist)[3] |

| Ferret | 23.2 | 64% (partial agonist)[3] |

Table 2: Binding Affinity (Ki) and Selectivity Profile of this compound [1]

| Receptor | Ki (nM) |

| Dopamine D4 | 5.7 - 63.6 (depending on variant) |

| Dopamine D1 | > 10,000 |

| Dopamine D2 | > 10,000 |

| Dopamine D3 | > 10,000 |

| Dopamine D5 | > 10,000 |

| Serotonin 5-HT1A | 2780 |

Note: this compound shows no significant binding affinity for over 70 other neurotransmitter receptors, uptake sites, and ion channels at concentrations up to 10 µM.[1]

Key Experimental Applications and Protocols

This compound has been instrumental in elucidating the role of the D4 receptor in various physiological processes, most notably in erectile function. Its application in models of cognition and psychosis is also an emerging area of research.

Investigation of Erectile Function

The pro-erectile effects of this compound are well-documented and are attributed to its agonist activity at D4 receptors located in supraspinal regions of the central nervous system.[1][3]

Objective: To assess the pro-erectile effects of this compound.

Methodology:

-

Animals: Male Wistar rats are housed individually and acclimated to the testing environment.[3]

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous (s.c.) or intracerebroventricular (ICV) injection.[4]

-

Observation: Following administration, rats are placed in individual observation cages and monitored for the occurrence of penile erections for a defined period (e.g., 60 minutes).[5] An erection is defined as the emergence of the penis from the penile sheath.

-

Data Analysis: The number of erections and the latency to the first erection are recorded. Data is often expressed as the percentage of animals exhibiting at least one erection.[5]

Workflow for In Vivo Penile Erection Study:

References

- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]

- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

An In-depth Technical Guide to ABT-724: A Selective Dopamine D4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental characterization of ABT-724, a potent and selective dopamine (B1211576) D4 receptor agonist. This document is intended to serve as a detailed resource, offering insights into the molecule's mechanism of action, key experimental methodologies for its evaluation, and its underlying signaling pathways.

Chemical Structure and Properties

This compound is a novel benzimidazole (B57391) arylpiperazine derivative. Its chemical and physical properties are summarized in the tables below. The compound is available as a free base and as a trihydrochloride salt, with the latter exhibiting enhanced water solubility.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole[1][2] |

| CAS Number | 70006-24-5 (Free Base)[1][2][3] |

| 587870-77-7 (Trihydrochloride)[1][4] | |

| Chemical Formula | C₁₇H₁₉N₅[1][3] |

| SMILES | n1(c2ccccc2nc1)CN3CCN(CC3)c4ncccc4[2] |

Table 2: Physicochemical Properties

| Property | Value (Free Base) | Value (Trihydrochloride) |

| Molecular Weight | 293.37 g/mol [1][3] | 402.75 g/mol [5][6] |

| Appearance | Solid powder[1] | Solid[4] |

| Solubility | Soluble in DMSO[7] | Soluble in water[4][5] |

| Purity | >97%[1] | ≥98%[4] |

Pharmacological Profile

This compound is a potent partial agonist with high selectivity for the dopamine D4 receptor. It exhibits significantly lower or no activity at other dopamine receptor subtypes (D1, D2, D3, and D5) and a wide panel of other neurotransmitter receptors, ion channels, and transporters.[3][8] This selectivity contributes to a favorable side-effect profile, particularly concerning the emetic and central nervous system effects often associated with less selective dopaminergic agents.[9]

Table 3: In Vitro Pharmacological Data

| Parameter | Species/Receptor | Value |

| EC₅₀ | Human Dopamine D4 | 12.4 nM[3][8][10] |

| Rat Dopamine D4 | 14.3 nM[3][8] | |

| Ferret Dopamine D4 | 23.2 nM[3][8] | |

| Efficacy (vs. Dopamine) | Human Dopamine D4 | 61%[5][10] |

| Binding Affinity (Ki) | 5-HT₁ₐ | 2780 nM[3][11] |

Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). It primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist such as this compound, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing gene transcription and cellular function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the human D4 receptor expressed in a recombinant cell line.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol or another high-affinity D4 ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the D4 receptor.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, varying concentrations of this compound, and a fixed concentration of [³H]-Spiperone.

-

For total binding wells, add only buffer and radioligand.

-

For non-specific binding wells, add buffer, radioligand, and a high concentration of haloperidol.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay using Fluorometric Imaging Plate Reader (FLIPR)

This protocol describes a functional assay to measure the agonist activity of this compound at the dopamine D4 receptor by monitoring changes in intracellular calcium.

Objective: To determine the EC₅₀ and efficacy of this compound in activating the D4 receptor.

Materials:

-

Cell Line: HEK293 cells stably co-expressing the human dopamine D4 receptor and a chimeric G-protein (e.g., Gαqi or Gαqo) that couples to the phospholipase C pathway.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Test Compound: this compound.

-

Control Agonist: Dopamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Remove the culture medium.

-

Add the calcium indicator dye solution to the cells.

-

Incubate for 60 minutes at 37°C.

-

-

Compound Preparation: Prepare serial dilutions of this compound and dopamine in a separate compound plate.

-

FLIPR Assay:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

The instrument will automatically add the compounds from the compound plate to the cell plate.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound and dopamine.

-

Plot the response against the log concentration of the agonist to generate a dose-response curve.

-

Calculate the EC₅₀ value from the curve.

-

Determine the efficacy of this compound relative to the maximum response produced by dopamine.

-

In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol describes an in vivo experiment to evaluate the pro-erectile effects of this compound by measuring intracavernosal pressure in anesthetized rats.

Objective: To assess the ability of this compound to induce penile erection.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Anesthetic: Pentobarbital or a similar anesthetic.

-

Test Compound: this compound.

-

Vehicle Control: Saline or appropriate vehicle.

-

Surgical Instruments: Standard surgical tools for small animal surgery.

-

Catheters and Pressure Transducers: For cannulation of the carotid artery and corpus cavernosum.

-

Data Acquisition System: To record and analyze blood pressure and ICP.

-

Bipolar Electrode: For cavernous nerve stimulation.

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rat.

-

Make a midline incision in the neck to expose the carotid artery and cannulate it to monitor mean arterial pressure (MAP).

-

Make a perineal incision to expose the penile crus and insert a catheter into the corpus cavernosum to measure ICP.

-

Isolate the cavernous nerve for electrical stimulation.

-

-

Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.), intravenous (i.v.), or intracerebroventricular (i.c.v.) route.

-

Cavernous Nerve Stimulation:

-

Apply electrical stimulation to the cavernous nerve using a bipolar electrode at varying frequencies.

-

-

Data Recording and Analysis:

-

Continuously record MAP and ICP.

-

Calculate the ratio of maximal ICP to MAP (ICP/MAP) as a measure of erectile function.

-

Analyze the dose-dependent effects of this compound on erectile response.

-

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the dopamine D4 receptor. Its high selectivity and potent agonist activity make it a suitable probe for elucidating the involvement of this receptor in various biological processes. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other selective D4 receptor ligands.

References

- 1. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cloud-clone.com [cloud-clone.com]

- 9. researchgate.net [researchgate.net]

- 10. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pa2online.org [pa2online.org]

The In Vivo Central Nervous System Profile of ABT-724: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-724 is a potent and selective dopamine (B1211576) D4 receptor agonist.[1][2] Its in vivo effects on the central nervous system (CNS) have been a subject of targeted investigation, primarily exploring its therapeutic potential in centrally-mediated physiological processes. This technical guide provides a comprehensive overview of the available preclinical in vivo data on this compound, focusing on its CNS effects. The information is presented to aid researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound.

Core CNS In Vivo Effects: Pro-Erectile Action

The most extensively documented in vivo CNS effect of this compound is its ability to induce penile erections in animal models, indicating a clear engagement of central dopaminergic pathways.[1][2]

Quantitative Data Summary

The pro-erectile effects of this compound have been quantified in conscious rats. The data from these studies are summarized in the table below for ease of comparison.

| Parameter | Vehicle Control | This compound (0.03 µmol/kg, s.c.) | Reference |

| Incidence of Penile Erection (%) | 23% | 77% | [1] |

| Latency to First Erection (min) | N/A | 18.7 | [1] |

s.c. = subcutaneous

Intracerebroventricular (ICV) administration of this compound also elicits a pro-erectile response, confirming a supraspinal site of action.[1][2] A 3 nmol ICV dose of this compound resulted in a similar incidence and number of erections as the non-selective dopamine agonist apomorphine (B128758) at the same dose.[1]

Mechanism of Action: Central D4 Receptor Agonism

The pro-erectile effect of this compound is mediated by its agonist activity at central dopamine D4 receptors. This is substantiated by antagonist studies where the effect of this compound was blocked by the centrally-acting dopamine antagonists haloperidol (B65202) and clozapine, but not by the peripherally restricted dopamine antagonist domperidone.[1][2]

CNS Safety and Tolerability Profile

Investigations into the CNS safety profile of this compound have been conducted to assess potential side effects commonly associated with dopaminergic agents.

Locomotor Activity

Subcutaneous administration of this compound at doses ranging from 0.003 to 1.0 µmol/kg did not produce any significant effects on locomotor activity in Wistar rats.[1] This dose range is up to 30-fold higher than the effective dose for inducing penile erection (0.03 µmol/kg).[1] In contrast, the psychostimulant amphetamine significantly increased locomotor activity in the same model.[1]

Behavioral and Neurological Assessments (Irwin Test)

In the Irwin test in mice, intraperitoneal administration of this compound did not induce any observable behavioral or neurological effects at doses up to 10 µmol/kg. At a high dose of 100 µmol/kg, only mild hypoactivity and ptosis were observed.[1] These findings suggest a favorable CNS side-effect profile at therapeutically relevant doses.[1]

Experimental Protocols

Conscious Rat Model of Penile Erection

This protocol is based on the methodology described by Brioni et al. (2004).[1]

-

Animals: Male adult Wistar rats (approximately 300 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light-dark cycle.

-

Acclimation: On the day of testing, rats are acclimated to a diffusely illuminated room with red light for 1 hour before the experiment.

-

Drug Administration: this compound is freshly prepared and administered subcutaneously (s.c.) in the back of the neck (1 ml/kg injection volume). For intracerebroventricular (ICV) administration, rats with surgically implanted cannulas are used.

-

Observation: Immediately after injection, rats are placed individually in transparent Plexiglas cages. A mirror is placed behind the cages to facilitate observation.

-

Data Collection: The occurrence of penile erection is recorded by direct observation for a 60-minute period. A penile erection is defined by a sequence of behaviors including pelvic thrusts, an upright posture, and grooming of the engorged penis. The incidence (%) of animals exhibiting one or more erections and the latency to the first erection are recorded.

Open Field Test for Locomotor Activity

This protocol is based on the methodology described by Brioni et al. (2004).[1]

-

Animals: Male Wistar rats are used.

-

Apparatus: An open field arena is used to assess locomotor activity.

-

Drug Administration: this compound is administered subcutaneously at various doses. A positive control, such as amphetamine, and a vehicle control are also included.

-

Procedure: Immediately after injection, rats are placed in the center of the open field.

-

Data Collection: Locomotor activity is recorded for a 20-minute observation period. Parameters such as distance traveled, line crossings, and rearing frequency are measured.

Signaling Pathways and Experimental Workflows

Proposed Central Signaling Pathway for this compound-Induced Penile Erection

References

ABT-724: A Technical Guide on its Role in Erectile Dysfunction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-724 is a potent and selective dopamine (B1211576) D4 receptor agonist that was investigated for the treatment of erectile dysfunction (ED). Its mechanism of action centers on the dopaminergic pathways in the central nervous system that are known to play a role in mediating penile erection.[1][2] Preclinical studies in animal models showed promising pro-erectile effects. However, the clinical development of this compound was discontinued (B1498344) during Phase II trials.[3] This technical guide provides a comprehensive overview of the research on this compound, including its pharmacological profile, key experimental data, and the signaling pathways involved in its mechanism of action.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the dopamine D4 receptor.[4][5] This selectivity was a key feature, as it was hypothesized to mediate pro-erectile effects without the common side effects associated with less selective dopamine agonists, such as nausea and vomiting.[2][6]

Quantitative Data: In Vitro Pharmacology

The following table summarizes the in vitro efficacy and binding affinity of this compound for various dopamine D4 receptors.

| Receptor | Parameter | Value (nM) | Species | Reference |

| Dopamine D4 | EC50 | 12.4 | Human | [7][8] |

| Dopamine D4 | EC50 | 14.3 | Rat | [7][9] |

| Dopamine D4 | EC50 | 23.2 | Ferret | [7][9] |

| Dopamine D4.2 | Ki | 57.5 | Human | [4] |

| Dopamine D4.4 | Ki | 63.6 | Human | [4] |

| Dopamine D4.7 | Ki | 46.8 | Human | [4] |

Selectivity Profile

This compound demonstrates high selectivity for the dopamine D4 receptor. It has been shown to have no significant binding affinity for dopamine D1, D2, D3, or D5 receptors at concentrations up to 10 µM.[7][8] A weak affinity for the serotonin (B10506) 5-HT1A receptor has been reported.[7]

| Receptor | Parameter | Value (nM) | Reference |

| 5-HT1A | Ki | 2780 | [7] |

Preclinical In Vivo Studies

The pro-erectile effects of this compound were primarily investigated in rat models. These studies provided crucial evidence for its potential as a treatment for ED.

Quantitative Data: In Vivo Efficacy in Rats

| Administration Route | Dose (µmol/kg) | Effect | Reference |

| Subcutaneous | 0.003 | Maximal pro-erectile effect in the presence of sildenafil.[2][9] | [2][9] |

| Subcutaneous | 0.03 | 77% incidence of penile erection.[2][9] | [2][9] |

| Intracerebroventricular | 0.003 | Maximal pro-erectile effect. | [2] |

Pharmacokinetics in Rats

| Parameter | Dose (µmol/kg) | Value | Time Point | Reference |

| Maximal Concentration (Plasma) | 0.03 (s.c.) | 5.0 ng/mL (17 nM) | 5 minutes post-administration | [2][9] |

Note: The oral bioavailability of this compound was found to be poor, which led to the development of a successor compound, ABT-670, with improved oral bioavailability.

Experimental Protocols

In Vivo Model for Penile Erection in Rats

Objective: To assess the pro-erectile effects of this compound.

Methodology:

-

Animal Model: Male Wistar rats were used.

-

Drug Administration: this compound was administered via subcutaneous (s.c.) injection or intracerebroventricular (ICV) infusion.

-

Observation: Following administration, rats were placed in individual observation cages. The incidence of penile erection was visually monitored and recorded over a specified period.

-

Antagonist Studies: To confirm the mechanism of action, specific dopamine receptor antagonists (e.g., haloperidol, clozapine) were administered prior to this compound to observe any blockade of the pro-erectile effect.[2][9]

Intracavernosal Pressure (ICP) Measurement in Rats

Objective: To quantify the erectile response to this compound.

Methodology:

-

Surgical Preparation: Rats were anesthetized, and a pressure transducer was surgically implanted into the corpus cavernosum of the penis to measure ICP.

-

Drug Administration: this compound was administered systemically (e.g., s.c.).

-

Data Acquisition: ICP was continuously recorded to measure the frequency, duration, and amplitude of erectile events.[2][5]

Signaling Pathways and Mechanism of Action

The pro-erectile effect of this compound is initiated by the activation of dopamine D4 receptors located in the paraventricular nucleus of the hypothalamus.[1][10] This triggers a downstream signaling cascade that ultimately leads to penile erection.

Dopamine D4 Receptor Signaling Pathway

Caption: D4 receptor activation by this compound in the hypothalamus.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing pro-erectile effects in rats.

Clinical Development and Discontinuation

This compound entered clinical trials for the treatment of erectile dysfunction. However, its development was halted in Phase II.[3] While the specific reasons for the discontinuation have not been detailed in publicly available literature, it is known that the subsequent development of ABT-670 was initiated due to the poor oral bioavailability of this compound.

Logical Relationship of this compound's Development Trajectory

Caption: Development and discontinuation timeline of this compound.

Conclusion

This compound was a pioneering selective dopamine D4 receptor agonist that showed significant promise in preclinical models of erectile dysfunction. Its pro-erectile effects, mediated through a central mechanism in the paraventricular nucleus of the hypothalamus, provided valuable insights into the role of the dopaminergic system in sexual function. While its clinical development was ultimately halted, the research on this compound paved the way for the development of successor compounds and contributed to a deeper understanding of the neurobiological pathways governing penile erection. The data and protocols summarized in this guide serve as a valuable resource for researchers in the ongoing quest for novel and effective treatments for erectile dysfunction.

References

- 1. pnas.org [pnas.org]

- 2. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research in pharmacotherapy for erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. | BioWorld [bioworld.com]

- 6. Erectile Dysfunction: Treatments, Advances and New Therapeutic Strategies [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine D4 receptor signaling in the rat paraventricular hypothalamic nucleus: Evidence of natural coupling involving immediate early gene induction and mitogen activated protein kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ABT-724

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for ABT-724, a selective dopamine (B1211576) D4 receptor agonist. The information is compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.

Overview of this compound

This compound is a potent and selective agonist for the dopamine D4 receptor. It has been primarily investigated for its pro-erectile effects, demonstrating efficacy in rodent models. Its selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) suggests a favorable side-effect profile compared to non-selective dopamine agonists. In vivo studies have been conducted in rats, ferrets, and rhesus monkeys to evaluate its efficacy, safety, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Receptor | Species | Assay Type | Value | Unit | Citation |

| Dopamine D4 | Human | Functional (EC50) | 12.4 | nM | [1][2] |

| Human | Functional (Efficacy) | 61 | % | [1][2] | |

| Rat | Functional (EC50) | 14.3 ± 0.6 | nM | [1] | |

| Rat | Functional (Efficacy) | 70 | % | [1] | |

| Ferret | Functional (EC50) | 23.2 ± 1.3 | nM | [1] | |

| Ferret | Functional (Efficacy) | 64 | % | [1] | |

| Dopamine D1, D2, D3, D5 | - | Binding Affinity | No effect up to 10 µM | - | [1][2] |

Table 2: In Vivo Efficacy of this compound in Rat Model of Penile Erection

| Administration Route | Dose (µmol/kg) | Outcome Measure | Result | Citation |

| Subcutaneous (s.c.) | 0.03 | Penile Erection Incidence | 77% | [1] |

| Subcutaneous (s.c.) | 0.0025 | Intracavernosal Pressure (ICP) Episodes | 2.0 ± 0.6 | [1] |

| Subcutaneous (s.c.) | 0.025 | Intracavernosal Pressure (ICP) Episodes | 7.2 ± 2.8 | [1] |

| Intracerebroventricular (ICV) | 0.003 | Penile Erection Incidence | Significant increase | [1] |

Table 3: Pharmacokinetic and Safety Data for this compound

| Species | Administration Route | Dose (µmol/kg) | Parameter | Value | Unit | Citation |

| Rat | Subcutaneous (s.c.) | 0.03 | Brain Concentration (15 min post-dose) | 4.9 | ng/g | [3] |

| Rat | Subcutaneous (s.c.) | 1.0 | Locomotor Activity | No effect | - | [1] |

| Ferret | Subcutaneous (s.c.) | up to 3 | Emesis | No emetic episodes | - | [4] |

| Rhesus Monkey | Intravenous (i.v.) | - | Self-Administration | Low reinforcing effect | - | [5] |

Signaling Pathway and Mechanism of Action

This compound exerts its pro-erectile effects through a central mechanism of action. It selectively activates dopamine D4 receptors located supraspinally. This activation initiates a signaling cascade that leads to penile erection. The effect is blocked by centrally acting dopamine antagonists like haloperidol (B65202) and clozapine, but not by the peripherally restricted antagonist domperidone, confirming the central site of action.

Mechanism of this compound's pro-erectile effect.

Experimental Protocols

Rat Model of Penile Erection (Efficacy Study)

This protocol is designed to assess the pro-erectile effects of this compound in conscious rats.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound (dissolved in sterile saline or other appropriate vehicle)

-

Vehicle control (e.g., sterile saline)

-

Observation cages (Plexiglas, with mirrors for clear viewing)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Acclimation: House rats in a temperature-controlled environment with a 12-hour light/dark cycle. Allow ad libitum access to food and water. On the day of the experiment, acclimate the rats to the testing room for at least 1 hour.

-

Dosing: Administer this compound or vehicle via subcutaneous injection in the nape of the neck. Doses typically range from 0.003 to 1.0 µmol/kg.

-

Observation: Immediately after injection, place each rat individually in an observation cage. Observe the animals for signs of penile erection for a period of 60 minutes. A penile erection is characterized by the extension of the penis, often accompanied by grooming.

-

Data Collection: Record the incidence of penile erection (the percentage of rats in each group exhibiting at least one erection) and the latency to the first erection.

Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol provides a quantitative measure of erectile function.

Materials:

-

Male Wistar rats

-

This compound and vehicle

-

Anesthesia (e.g., ketamine/xylazine)

-

Pressure transducer and recording equipment

-

Catheters

Procedure:

-

Surgical Preparation: Anesthetize the rat and surgically implant a catheter into the corpus cavernosum of the penis. Connect the catheter to a pressure transducer to record ICP.

-

Dosing and Measurement: After a recovery period, administer this compound or vehicle subcutaneously. Continuously record ICP for a defined period (e.g., 60 minutes).

-

Data Analysis: Analyze the ICP recordings to determine the number, duration, and peak pressure of erectile events.

Ferret Model of Emesis (Safety Study)

This protocol is used to assess the emetic potential of this compound.

Materials:

-

Male ferrets

-

This compound and vehicle

-

Positive control (e.g., apomorphine)

-

Observation cages

Procedure:

-

Acclimation: Acclimate ferrets to the testing environment.

-

Dosing: Administer this compound, vehicle, or a positive control subcutaneously. Doses of this compound up to 3 µmol/kg have been tested.

-

Observation: Observe the animals for a set period (e.g., 90 minutes) for signs of emesis (vomiting) and nausea-like behaviors (e.g., retching).

-

Data Collection: Record the number of emetic episodes for each animal.

Rhesus Monkey Self-Administration Model (Abuse Potential Study)

This protocol evaluates the reinforcing properties of this compound.

Materials:

-

Rhesus monkeys with indwelling intravenous catheters

-

This compound and saline

-

Operant conditioning chambers equipped with levers and infusion pumps

Procedure:

-

Training: Train the monkeys to self-administer a known reinforcing substance (e.g., cocaine) by pressing a lever.

-

Substitution: Once a stable response rate is established, substitute saline and different doses of this compound for the training substance.

-

Data Collection: Record the number of infusions self-administered for each substance. A low number of self-infusions of this compound compared to the positive control suggests a low potential for abuse.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vivo experiments.

References

- 1. Oral ethanol self-administration in free-feeding rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic Cocaine Self-Administration in Rhesus Monkeys: Impact on Associative Learning, Cognitive Control, and Working Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of dopamine D4 receptors by this compound induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Machine learning prediction of emesis and gastrointestinal state in ferrets | PLOS One [journals.plos.org]

- 5. Machine learning prediction of emesis and gastrointestinal state in ferrets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ABT-724 Administration in Rat Models of ADHD

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of ABT-724, a selective dopamine (B1211576) D4 receptor agonist, in the Spontaneously Hypertensive Rat (SHR) model of Attention-Deficit/Hyperactivity Disorder (ADHD). The protocols outlined below are compiled from preclinical research and are intended to facilitate further investigation into the therapeutic potential of this compound for ADHD.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. The dysfunction of the dopamine D4 receptor has been implicated in the pathophysiology of ADHD.[1] this compound is a potent and selective agonist for the dopamine D4 receptor, showing promise in preclinical studies for mitigating ADHD-like symptoms.[1] The Spontaneously Hypertensive Rat (SHR) is a well-validated genetic animal model of ADHD, exhibiting behavioral characteristics of the combined subtype of the disorder.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies administering this compound to SHR rats.

Table 1: Effects of this compound on Hyperactivity in the Open Field Test

| Treatment Group | Dose (mg/kg, IP) | Locomotor Activity (arbitrary units) |

| Wistar-Kyoto (WKY) Control | Saline | ~1500 |

| SHR Control | Saline | ~3000 |

| SHR + this compound | 0.16 | Reduced hyperactivity |

| SHR + this compound | 0.64 | Reduced hyperactivity |

Note: Specific numerical values for locomotor activity reduction were not consistently reported across all studies; however, the qualitative effect of hyperactivity alleviation at 0.16 and 0.64 mg/kg is consistently noted.[1]

Table 2: Effects of this compound on Spatial Learning in the Morris Water Maze

| Treatment Group | Dose (mg/kg, IP) | Escape Latency |

| Wistar-Kyoto (WKY) Control | Saline | Shorter |

| SHR Control | Saline | Longer |

| SHR + this compound | 0.16 | Shorter than SHR control |

| SHR + this compound | 0.64 | Shorter than SHR control |

Note: As with locomotor activity, precise escape latencies vary between studies. The data reflects the general finding of improved spatial learning with this compound treatment.[1]

Table 3: Effects of this compound on Attentional Set-Shifting

| Treatment Group | Dose (mg/kg, IP) | Trials to Criterion (Extra-Dimensional Shift) | Errors (Extra-Dimensional Shift) |

| WKY Control | Saline | Fewer | Fewer |

| SHR Control | Saline | More | More |

| SHR + this compound | 0.04 | Fewer than SHR control | Fewer than SHR control |

| SHR + this compound | 0.16 | Fewer than SHR control | Fewer than SHR control |

| SHR + this compound | 0.64 | Fewer than SHR control | Fewer than SHR control |

| SHR + Methylphenidate | 2.5 | Fewer than SHR control | Fewer than SHR control |

Note: this compound was shown to reduce the number of trials and errors required to reach criterion, indicating improved cognitive flexibility.

Experimental Protocols

This compound Preparation and Administration

This protocol describes the preparation and intraperitoneal injection of this compound for use in rat models.

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes (1 mL) and needles (25-27 gauge)

Procedure:

-

Vehicle Preparation: Due to the likely low aqueous solubility of this compound, a vehicle such as a mixture of DMSO and PEG300 in saline is recommended. A common vehicle for similar compounds is 20% DMSO, 30% PEG300, and 50% sterile saline. Prepare the vehicle by mixing the components in a sterile tube and vortexing until a homogenous solution is achieved.

-

Drug Solubilization:

-

Calculate the required amount of this compound based on the desired final concentration and the total volume to be prepared.

-

For a 1 mg/mL stock solution, weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add a small amount of DMSO to initially dissolve the powder.

-

Gradually add the remaining vehicle components while vortexing to ensure complete dissolution.

-

-

Dose Calculation and Dilution:

-

Doses of 0.04, 0.16, and 0.64 mg/kg have been shown to be effective.

-

Calculate the volume of the stock solution needed for each animal based on its body weight and the target dose.

-

If necessary, dilute the stock solution with the vehicle to achieve the final desired concentration for injection, typically at a volume of 1 mL/kg.

-

-

Intraperitoneal (IP) Administration:

-

Restrain the rat securely.

-

Lift the rat's hindquarters to allow the abdominal organs to move cranially.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the midline and internal organs.

-

Aspirate to ensure no bodily fluids are drawn into the syringe, indicating incorrect placement.

-

Inject the solution smoothly.

-

Withdraw the needle and return the rat to its cage.

-

Administration is typically performed daily for a period of 5 days, from postnatal day 28 to 32 in adolescent SHR models.[1]

-

References

Application Notes and Protocols for ABT-724 in Behavioral Pharmacology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ABT-724, a selective dopamine (B1211576) D4 receptor agonist, for use in behavioral pharmacology experiments. Detailed protocols for key behavioral assays, quantitative data summaries, and signaling pathway diagrams are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a potent and selective partial agonist for the dopamine D4 receptor.[[“]][2] It exhibits high affinity for human, rat, and ferret D4 receptors with EC50 values in the nanomolar range, while showing negligible effects on other dopamine receptor subtypes (D1, D2, D3, and D5).[[“]][2] This selectivity makes this compound a valuable tool for elucidating the specific roles of the D4 receptor in various physiological and behavioral processes. Primarily investigated for its pro-erectile effects, recent studies have expanded its application to cognitive and behavioral models, such as ADHD.

Mechanism of Action

This compound exerts its effects by binding to and activating dopamine D4 receptors, which are G protein-coupled receptors (GPCRs). The D4 receptor is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor activation can modulate other signaling cascades, including the MAPK/ERK pathway and GABAergic neurotransmission, contributing to its diverse behavioral effects.

Data Presentation: Quantitative Efficacy and Behavioral Effects

The following tables summarize the in vitro efficacy and in vivo behavioral effects of this compound from published studies.

Table 1: In Vitro Efficacy of this compound at Dopamine D4 Receptors

| Receptor Species | EC50 (nM) | Efficacy (%) | Reference |

| Human | 12.4 | 61 | [[“]] |

| Rat | 14.3 ± 0.6 | 70 | [[“]] |

| Ferret | 23.2 ± 1.3 | 64 | [[“]] |

Table 2: Behavioral Effects of this compound in Animal Models

| Behavioral Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |

| Penile Erection | Wistar Rat | Subcutaneous (s.c.) | 0.003 - 0.1 µmol/kg | Dose-dependent increase in penile erections. | [[“]] |

| Penile Erection | Wistar Rat | Intracerebroventricular (ICV) | 1 - 10 nmol | Significant facilitation of erectile responses. | [[“]] |

| Locomotor Activity (Open Field) | Wistar Rat | Subcutaneous (s.c.) | 0.003 - 1.0 µmol/kg | No significant effect on locomotor activity. | [[“]] |

| Hyperactivity (ADHD model) | Spontaneously Hypertensive Rat (SHR) | Not specified | 0.16 and 0.64 mg/kg | Alleviation of hyperactivity. | [3] |

| Spatial Learning (ADHD model) | Spontaneously Hypertensive Rat (SHR) | Not specified | 0.16 and 0.64 mg/kg | Improvement in spatial learning impairment. | [3] |

| Drug Self-Administration | Rhesus Monkey | Intravenous (i.v.) | Not specified | Little to no reinforcing effect observed. | [4] |

Signaling Pathways of this compound Action

Activation of the dopamine D4 receptor by this compound initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, while secondary pathways include modulation of MAPK/ERK and GABAergic signaling.

Caption: this compound signaling pathways.

Experimental Protocols

Protocol 1: Assessment of Pro-Erectile Effects in Rats

This protocol is adapted from studies demonstrating the robust pro-erectile effects of this compound.

1. Animals:

-

Male Wistar rats (250-300g).

-

House in a temperature-controlled room with a 12-hour light/dark cycle, with food and water available ad libitum.

2. Materials:

-

This compound (dissolved in saline).

-

Observation cages (Plexiglas, 20 x 30 x 30 cm) with mirrors for observation.[[“]]

-

Video recording equipment.

3. Experimental Procedure:

-

Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.[[“]]

-

Drug Administration:

-

Subcutaneous (s.c.): Inject this compound or vehicle (saline) subcutaneously in the neck region. A typical dose range is 0.003 to 0.1 µmol/kg.[[“]]

-

Intracerebroventricular (ICV): For central administration, use stereotaxically implanted cannulae targeting a lateral ventricle. Infuse this compound (e.g., 1-10 nmol) or vehicle over a 1-minute period.

-

-

Behavioral Observation:

-

Immediately after injection, place each rat individually in an observation cage.[[“]]

-

Observe and record the number of penile erections for a period of 60 minutes. An erection is defined as the emergence of the glans penis.

-

For more detailed analysis, record the latency to the first erection and the total duration of erectile events.

-

4. Data Analysis:

-

Compare the number of erections between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Analyze the latency and duration data similarly.

Caption: Pro-erectile effects workflow.

Protocol 2: Evaluation of Effects on Locomotor Activity and Anxiety-Like Behavior (Open Field Test)

This protocol outlines the use of the open field test to assess the effects of this compound on general locomotor activity and anxiety-like behavior.

1. Animals:

-

Male rats (e.g., Wistar or Sprague-Dawley, 250-300g).

-

House as described in Protocol 1.

2. Materials:

-

This compound (dissolved in saline).

-

Open field apparatus (e.g., a square arena, 100 x 100 cm, with 40 cm high walls), made of a non-porous material for easy cleaning.

-

Video tracking software for automated data collection.

3. Experimental Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound (e.g., 0.003 - 1.0 µmol/kg, s.c.) or vehicle 30 minutes before the test.

-

Open Field Test:

-

Gently place the rat in the center of the open field arena.

-

Allow the rat to freely explore the arena for a set period (e.g., 10-20 minutes).

-

Record the session using an overhead camera connected to a video tracking system.

-

Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.

-

4. Data Analysis:

-

Locomotor Activity:

-

Total distance traveled.

-

Mean velocity.

-

-

Anxiety-Like Behavior:

-

Time spent in the center of the arena versus the periphery.

-

Number of entries into the center zone.

-

Frequency of rearing and grooming behaviors.

-

-

Compare the parameters between the this compound and vehicle groups using t-tests or ANOVA.

References

- 1. consensus.app [consensus.app]

- 2. Dopamine D4 Receptors Modulate GABAergic Signaling in Pyramidal Neurons of Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]

- 3. jneurosci.org [jneurosci.org]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ABT-724 in Cell-Based Calcium Flux Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-724 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological processes.[1][2][3][4] Its high selectivity makes it a valuable tool for investigating D4 receptor function and for screening potential therapeutic compounds. This document provides a detailed protocol for utilizing this compound in a cell-based calcium flux assay, a common method for studying GPCR activation.

Activation of the dopamine D4 receptor by an agonist like this compound can be engineered to elicit an increase in intracellular calcium concentration ([Ca²⁺]i).[1] This is typically achieved by co-expressing the D4 receptor with a chimeric G protein, such as Gαqo5, in a host cell line like Human Embryonic Kidney 293 (HEK293) cells. The Gαqo5 chimera effectively couples the Gαi/o-linked D4 receptor to the Gαq signaling pathway. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a robust and measurable readout of D4 receptor activation.

Data Presentation

Table 1: In Vitro Potency and Efficacy of Dopamine Receptor Agonists at the Human D4 Receptor

| Agonist | EC₅₀ (nM) | Efficacy (% of Dopamine Response) |

| Dopamine | 2.2 ± 0.2 | 100% |

| This compound | 12.4 ± 1.0 | 61.0 ± 3.7%[5] |

| Apomorphine | 4.3 ± 0.2 | 84.0 ± 3.3%[5] |

Table 2: Selectivity Profile of this compound

| Receptor/Target | Binding Affinity (Ki) or Activity |

| Dopamine D1 | No significant binding up to 10 µM[1] |

| Dopamine D2 | No significant binding up to 10 µM[1] |

| Dopamine D3 | No significant binding up to 10 µM[1] |

| Dopamine D5 | No significant binding up to 10 µM[1] |

| 5-HT₁ₐ | 2780 ± 642 nM[1] |

| >70 Other Receptors/Channels | No significant binding up to 10 µM[1] |

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of this compound-induced calcium flux.

Caption: Experimental workflow for the calcium flux assay.

Experimental Protocols

Cell Culture and Plating

-

Cell Line: HEK293 cells stably co-expressing the human dopamine D4 receptor and the Gαqo5 chimeric protein.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., G418 for the receptor and hygromycin for the G protein).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Plating for Assay:

-

Harvest cells using a non-enzymatic cell dissociation solution or gentle trypsinization.

-

Resuspend cells in the culture medium and perform a cell count.

-

Plate cells in a black-walled, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.

-

Calcium Flux Assay Protocol

Materials:

-

Fluo-4 AM (or equivalent calcium-sensitive dye)

-

Anhydrous DMSO

-

Pluronic F-127 (20% solution in DMSO)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Dopamine)

-

Negative control (vehicle, e.g., DMSO in Assay Buffer)

-

96-well microplate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Preparation of Dye Loading Solution:

-

Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

For one 96-well plate, mix 20 µL of 1 mM Fluo-4 AM stock with 20 µL of 20% Pluronic F-127 in a microcentrifuge tube.

-

Add this mixture to 10 mL of Assay Buffer and vortex to ensure complete mixing. This is the final Dye Loading Solution.

-

-

Dye Loading:

-

Carefully remove the culture medium from the wells of the cell plate.

-

Add 100 µL of the Dye Loading Solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, gently wash the cells twice with 100 µL of Assay Buffer per well, being careful not to disturb the cell monolayer.

-

After the final wash, add 100 µL of Assay Buffer to each well.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and control compounds in Assay Buffer at 2X the final desired concentration.

-

Place the compound plate and the cell plate into the fluorescence microplate reader.

-